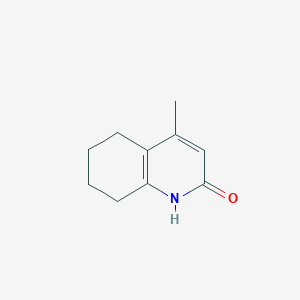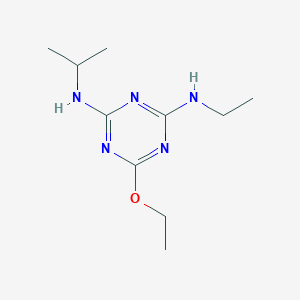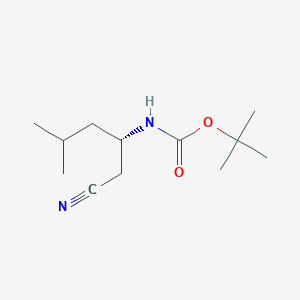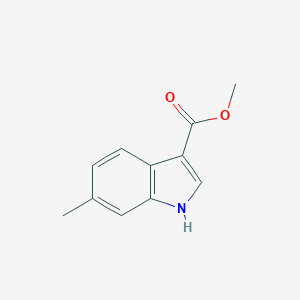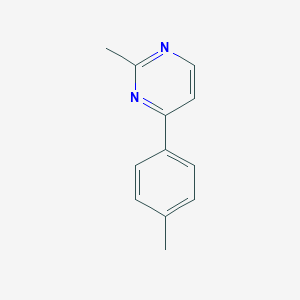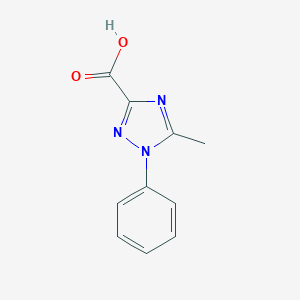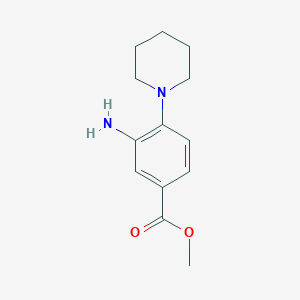
Methyl-3-Amino-4-piperidin-1-ylbenzoat
Übersicht
Beschreibung
“Methyl 3-amino-4-piperidin-1-ylbenzoate” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains an amino group and a methyl ester group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-piperidin-1-ylbenzoate” would consist of a benzene ring substituted with an amino group and a methyl ester group, and a piperidine ring attached to the benzene ring . The exact 3D conformation would depend on the specific stereochemistry at the piperidine ring .Chemical Reactions Analysis
As a compound containing both an amino group and an ester group, “Methyl 3-amino-4-piperidin-1-ylbenzoate” could potentially undergo a variety of chemical reactions. The amino group could participate in reactions such as acylation or alkylation, while the ester group could undergo reactions such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-amino-4-piperidin-1-ylbenzoate” would depend on factors such as its specific stereochemistry and the nature of its substituents . For example, the presence of the polar amino and ester groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Methyl-3-Amino-4-piperidin-1-ylbenzoat: Eine umfassende Analyse
Pharmazeutische Anwendungen: Piperidinderivate, einschließlich this compound, sind für ihre pharmakophore Eigenschaften bekannt, die sie wertvoll in der Arzneimittelentwicklung machen. Sie dienen oft als Bausteine für Verbindungen mit potenziellen therapeutischen Wirkungen. Diese Verbindung könnte aufgrund ihrer strukturellen Eigenschaften für ihr Potenzial bei der Entwicklung neuer Medikamente untersucht werden.
Krebsforschung: Piperidinstrukturen werden auf ihre Antikrebsaktivität untersucht. This compound kann auf seine Wirksamkeit bei der Hemmung des Wachstums von Krebszellen oder der Verbesserung der Verabreichung von Chemotherapeutika untersucht werden.
Antivirale Aktivität: Die Forschung an Piperidinderivaten hat vielversprechende Ergebnisse bei der Entwicklung von antiviralen Medikamenten gezeigt. Diese Verbindung könnte Teil von Studien sein, die darauf abzielen, neue Behandlungen für Virusinfektionen zu entdecken.
Antimalaria-Potenzial: Die strukturelle Komplexität von Piperidinderivaten macht sie zu Kandidaten für die Entwicklung von Antimalariamitteln. This compound könnte bei der Synthese von Verbindungen verwendet werden, die den Lebenszyklus von Malariaparasiten stören könnten.
Antimikrobielle und Antimykotische Anwendungen: Aufgrund ihrer bioaktiven Natur werden Piperidinderivate oft für antimikrobielle und antimykotische Anwendungen erforscht. Diese spezifische Verbindung könnte zur Entwicklung neuer Antibiotika oder Antimykotika beitragen.
Analgetische und entzündungshemmende Eigenschaften: Das analgetische und entzündungshemmende Potenzial von Piperidinderivaten ist ein weiterer interessanter Bereich. This compound könnte wertvoll bei der Synthese von Schmerzmitteln und entzündungshemmenden Medikamenten sein.
Behandlung neurodegenerativer Erkrankungen: Verbindungen mit einer Piperidin-Einheit werden auf ihre Eignung zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer untersucht. Die Rolle dieser Verbindung in solchen Forschungen könnte aufgrund ihrer strukturellen Merkmale erheblich sein.
Management psychiatrischer Störungen: Schließlich wurden Piperidinderivate auf ihre antipsychotische Wirkung untersucht. This compound könnte Teil von Forschungsaktivitäten sein, die darauf abzielen, neue Behandlungen für psychiatrische Störungen zu entwickeln.
Diese Analyse basiert auf den allgemeinen Anwendungen von Piperidinderivaten, wie sie in der wissenschaftlichen Literatur zu finden sind, und stellt keine spezifischen Studien zu this compound dar . Weitere Forschung wäre erforderlich, um seine genauen Anwendungen zu bestimmen.
Zukünftige Richtungen
The future study of “Methyl 3-amino-4-piperidin-1-ylbenzoate” could involve further investigation of its synthesis, properties, and potential biological activity. This could include studies to optimize its synthesis, detailed characterization of its physical and chemical properties, and screening for biological activity in relevant assays .
Eigenschaften
IUPAC Name |
methyl 3-amino-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQHRVRQXJDWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361372 | |
| Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696616-81-6 | |
| Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-3-amino-4-(1-piperidinyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)
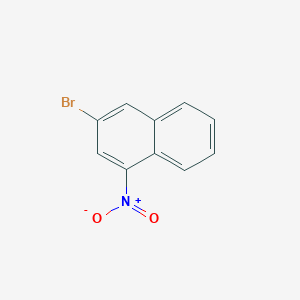
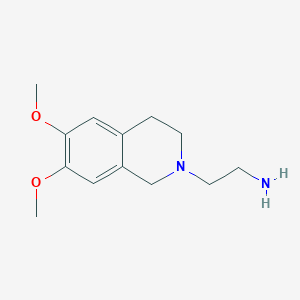
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
